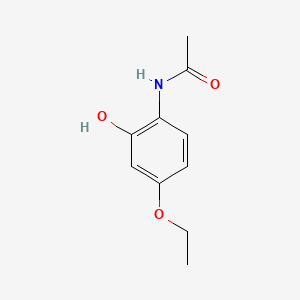
Acetamide, N-(4-ethoxy-2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenacetinol is a phenolic compound with the molecular formula C10H13NO3. It is known for its various applications in scientific research and industry due to its unique chemical properties. Fenacetinol is structurally related to phenacetin, a compound historically used as an analgesic and antipyretic.
準備方法
Synthetic Routes and Reaction Conditions
Fenacetinol can be synthesized through several methods, including the Williamson ether synthesis and amide synthesis. In the Williamson ether synthesis, ethyl iodide reacts with paracetamol (acetaminophen) in the presence of anhydrous potassium carbonate in 2-butanone to form the crude product, which is then recrystallized from water . Another method involves the formation of an amide functional group, where 4-aminophenol reacts with acetic acid .
Industrial Production Methods
Industrial production of fenacetinol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reflux, recrystallization, and purification using techniques like IR spectroscopy and NMR spectroscopy to confirm the product’s structure and purity .
化学反応の分析
Types of Reactions
Fenacetinol undergoes various chemical reactions, including:
Oxidation: Fenacetinol can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of quinones derived from fenacetinol can produce hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid under controlled conditions
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
科学的研究の応用
Fenacetinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its analgesic and antipyretic effects, similar to phenacetin.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
Fenacetinol exerts its effects through several mechanisms:
Analgesic Effects: Acts on the sensory tracts of the spinal cord to relieve pain.
Antipyretic Effects: Decreases the temperature set point in the brain to reduce fever.
Antioxidant Properties: Donates hydrogen atoms or electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Phenacetin: Historically used as an analgesic and antipyretic but withdrawn due to safety concerns.
Paracetamol (Acetaminophen): Widely used analgesic and antipyretic with a safer profile compared to phenacetin.
Hydroquinone: Known for its antioxidant properties and used in various industrial applications.
Uniqueness of Fenacetinol
Fenacetinol is unique due to its combination of analgesic, antipyretic, and antioxidant properties. Unlike phenacetin, fenacetinol has a better safety profile and is less likely to produce harmful metabolites. Its versatility in scientific research and industrial applications makes it a valuable compound in various fields .
特性
CAS番号 |
4665-04-7 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
N-(4-ethoxy-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChIキー |
CFLMLQJYYALAPD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
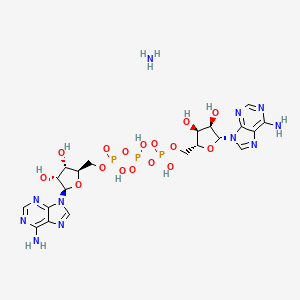
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
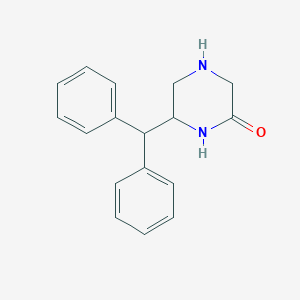
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
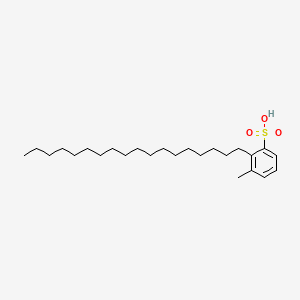
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
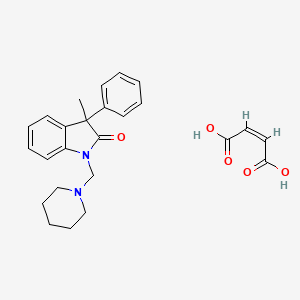
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

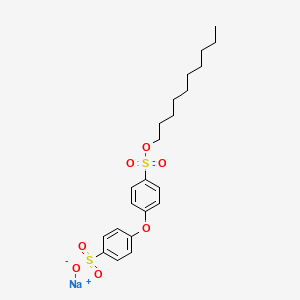
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
